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1,3,7-Tribromodibenzo-p-dioxin
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Overview
Description
1,3,7-Tribromodibenzo-p-dioxin is a naturally occurring dioxin synthesized by red algae and detected in the marine environment. It is known to accumulate in marine organisms such as mussels and fish, and subsequently in predators like marine birds . This compound is structurally similar to other dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, but with bromine atoms instead of chlorine.
Preparation Methods
1,3,7-Tribromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated or debrominated products.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 1,3,7-Tribromodibenzo-p-dioxin (1,3,7-TriBDD) is a naturally occurring dioxin synthesized by red algae and has been detected in marine environments . Marine birds can be exposed to this compound through the accumulation of 1,3,7-TriBDD in mussels and fish, similar to how they are exposed to anthropogenic dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .
Effects on Birds
Studies on chicken embryos have been conducted to understand the effects of 1,3,7-TriBDD on birds .
- Phenotypic Effects: Exposure to 1,3,7-TriBDD resulted in lower blood glucose levels in chicken embryos .
- Transcriptome Analysis:
- Differentially expressed genes (DEGs) were identified in chicken embryos treated with 1,3,7-TriBDD, suggesting that the aryl hydrocarbon receptor is activated by this compound .
- Pathway and network analyses with DEGs suggested that 1,3,7-TriBDD may induce carcinogenic effects and metabolic alterations .
- The effects observed were similar to those seen in TCDD-treated embryos, but the overall transcriptome results indicated that 1,3,7-TriBDD has a unique impact on insulin- and peroxisome-signaling pathways in chicken embryos .
- The differences in altered transcriptome profiles between 1,3,7-TriBDD- and TCDD-treated embryos may lead to different phenotypic effects, with 1,3,7-TriBDD having less severe effects compared to the more fatal effects of TCDD .
Environmental Detection
1,3,7-TriBDD has been detected in marine environments due to its synthesis by red algae . It accumulates in mussels and fish, leading to exposure in marine birds .
Mechanism of Action
1,3,7-Tribromodibenzo-p-dioxin exerts its effects by activating the aryl hydrocarbon receptor, a ligand-dependent transcription factor. This activation leads to changes in gene expression, including the induction of cytochrome P450 enzymes . These changes can result in metabolic alterations and potential carcinogenic effects. The compound’s impact on insulin- and peroxisome-signaling pathways has also been observed .
Comparison with Similar Compounds
1,3,7-Tribromodibenzo-p-dioxin is similar to other dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
Polybrominated diphenyl ethers: Used as flame retardants and can undergo similar oxidative transformations.
Compared to these compounds, this compound has unique effects on specific biological pathways and a different environmental impact profile .
Properties
CAS No. |
110999-49-0 |
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Molecular Formula |
C12H5Br3O2 |
Molecular Weight |
420.88 g/mol |
IUPAC Name |
1,3,7-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H |
InChI Key |
RIATZSLLGBMQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C(=CC(=C3)Br)Br |
Origin of Product |
United States |
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